molecular formula C9H13BrN4O B13566289 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13566289
M. Wt: 273.13 g/mol
InChI Key: PCCMYDLPSWPPOW-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrazole undergoes amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H13BrN4O/c1-5(9(15)12-6-2-3-6)14-4-7(10)8(11)13-14/h4-6H,2-3H2,1H3,(H2,11,13)(H,12,15)

InChI Key

PCCMYDLPSWPPOW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

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